molecular formula C10H6ClNO2 B125982 3-(4-Chlorophenyl)-2-cyanoacrylic acid CAS No. 20374-46-3

3-(4-Chlorophenyl)-2-cyanoacrylic acid

Cat. No. B125982
CAS RN: 20374-46-3
M. Wt: 207.61 g/mol
InChI Key: MXCRRKYUQNHWLJ-VMPITWQZSA-N
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Description

The compound of interest, 3-(4-Chlorophenyl)-2-cyanoacrylic acid, is a derivative of 2-cyanoacrylic acid, which is a key component in various research areas, including herbicidal activity, optoelectronic properties, and synthesis of compounds with potential antitumor and antimicrobial activities. The chlorophenyl group attached to the molecule suggests potential for interaction with various biological systems and possibly enhanced physicochemical properties.

Synthesis Analysis

The synthesis of related 2-cyanoacrylic acid derivatives involves various strategies. For instance, the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors involves the introduction of a suitable group at the 3-position of acrylate, which is essential for high herbicidal activity . Similarly, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate includes reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . These methods highlight the importance of substituents at the 3-position for the activity and properties of the cyanoacrylate compounds.

Molecular Structure Analysis

The molecular structure of cyanoacrylic acid derivatives is crucial for their function. For example, the compound ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exists in the solid state as the enamine tautomer, with the cyano group cis to the 4-chlorophenyl group . The bond distances and configurations are critical for the stability and reactivity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of 2-cyanoacrylic acid derivatives is influenced by the substituents on the molecule. For instance, the presence of a 4-chlorophenyl group can lead to various reactions, such as the formation of glycosides in the presence of different sugars . The reactivity is also a function of the molecular structure, where the electron-withdrawing cyano group can enhance the electrophilic character of the molecule, facilitating further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanoacrylic acid derivatives are significantly influenced by their molecular structure. Theoretical studies on similar molecules, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have shown that these compounds possess notable optoelectronic and thermodynamic properties, making them suitable for applications in nonlinear optical materials and photovoltaic devices . Doping with atoms like potassium can further enhance these properties, as observed in the increased dipole moment, polarizability, and hyperpolarizability . These properties are essential for the application of these compounds in various technological fields.

Scientific Research Applications

Molecular Engineering and Solar Cell Applications

  • Synthesis of Organic Sensitizers : Novel organic sensitizers for solar cell applications have been synthesized, incorporating 3-(4-chlorophenyl)-2-cyanoacrylic acid, demonstrating high efficiency in converting sunlight to electricity. These sensitizers, when anchored onto TiO2 film, show high incident photon to current conversion efficiency, highlighting their potential in photovoltaic technology (Kim et al., 2006).
  • Dye-Sensitized Solar Cells : Research on dye-sensitized solar cells (DSSCs) utilizes derivatives of 3-(4-chlorophenyl)-2-cyanoacrylic acid. These compounds show promising results in terms of efficiency under standard sunlight conditions, indicating a significant role in the development of sustainable energy solutions (Hagberg et al., 2008).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Synthesized acrylamide derivatives, including those related to 3-(4-chlorophenyl)-2-cyanoacrylic acid, have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions. These compounds demonstrate significant potential in protecting metals like copper from corrosion, essential for various industrial applications (Abu-Rayyan et al., 2022).

Agricultural Chemistry and Herbicide Development

  • Herbicidal Activity : Compounds derived from 3-(4-chlorophenyl)-2-cyanoacrylic acid have been synthesized and tested for their herbicidal activities. These studies reveal that such compounds can act as effective herbicides, potentially leading to new classes of agricultural chemicals (Wang et al., 2004).

Optoelectronics and Nonlinear Optical Materials

  • Nonlinear Optical Materials : The structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, indicate its suitability as a nonlinear optical material. This research contributes to the development of advanced optoelectronic devices (Fonkem et al., 2019).

Environmental Applications

  • Removal of Chlorophenols : Studies on hydrophobic deep eutectic solvents, including those related to 3-(4-chlorophenyl)-2-cyanoacrylic acid, demonstrate their effectiveness in extracting chlorophenols from wastewater. This research has significant implications for environmental remediation and pollution control (Adeyemi et al., 2020).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCRRKYUQNHWLJ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2-cyanoacrylic acid

CAS RN

20374-46-3
Record name (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2 g cyanoacetic acid (1 eq., 23.5 mmol), 2.97 g chlorobenzaldehyde (0.9 eq., 21.1 mmol) and 300 mg ammonium acetate (15% (m/m) based on the acid) are heated in 30 ml toluene using a water separator with reflux. After completion of the water separation (about 3 hours), the mixture is cooled to room temperature, in the course of which the product usually precipitates in crystalline form. After filtration, the crude product is washed with sufficient water. If no product precipitates, the mixture is concentrated and the remaining solids are washed with sufficient water. The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water. Further purification takes place by means of ion exchange (strong cation exchanger), with 50% acetonitrile being used as the solvent. The eluate is concentrated at room temperature, in the course of which the purified product precipitates in crystalline form. After filtering and drying in a vacuum, 3.35 g (78% of the theoretical yield) α-cyano-4-chloro cinnamic acid are obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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